

A Technical Guide to Neodymium-142: Tracing Early Planetary Differentiation

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Compound of Interest

Compound Name: Neodymium-142

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For Researchers and Scientists

This guide provides an in-depth overview of the ^{146}Sm - ^{142}Nd isotopic system, a critical tool for investigating the earliest differentiation events in planetary bodies. It covers the fundamental principles, detailed analytical protocols, quantitative data from key planetary materials, and the logical framework for interpreting ^{142}Nd anomalies.

The ^{146}Sm - ^{142}Nd Isotope System: A Clock for the Early Solar System

The ^{146}Sm - ^{142}Nd chronometer is based on the alpha decay of the now-extinct radionuclide Samarium-146 (^{146}Sm) to the stable **Neodymium-142** (^{142}Nd). With a half-life of approximately 103 million years, this system is uniquely suited to tracing planetary differentiation events that occurred within the first few hundred million years of Solar System history.[1][2][3]

During planetary differentiation, such as the formation of a crust and mantle from a magma ocean, the elements Samarium (Sm) and Neodymium (Nd) can be chemically fractionated.[4] Nd is slightly more incompatible than Sm, meaning it preferentially enters the melt phase during partial melting.[4] This leads to the formation of distinct geochemical reservoirs:

- **Enriched Reservoirs (e.g., Crust):** These are formed from the melt and have a low Sm/Nd ratio. Over time, they will develop a deficit in radiogenic ^{142}Nd compared to the bulk planet.

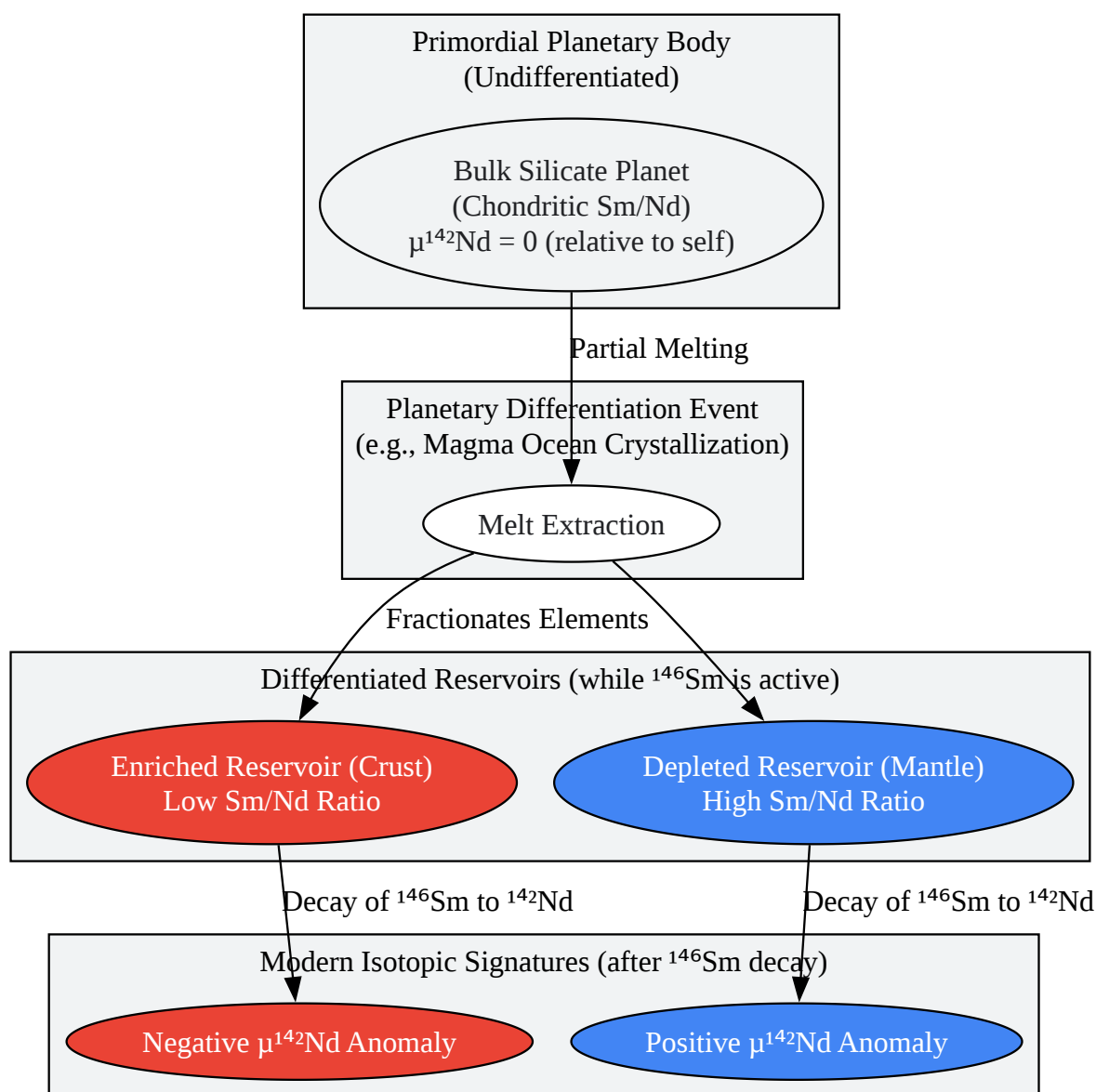
- Depleted Reservoirs (e.g., Mantle): The residual solid left after melt extraction will have a high Sm/Nd ratio. This reservoir will evolve to have an excess of radiogenic ^{142}Nd .[\[4\]](#)

After ^{146}Sm becomes effectively extinct (~500 million years after Solar System formation), these ^{142}Nd isotopic signatures are "frozen" into their respective reservoirs. By measuring minute variations in the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio in ancient rocks, scientists can identify materials derived from these early-formed domains and constrain the timing of their differentiation.[\[1\]](#)[\[3\]](#)

Isotopic variations are typically reported in the "mu" (μ) notation, which represents the deviation in parts per million (ppm) of a sample's $^{142}\text{Nd}/^{144}\text{Nd}$ ratio from a terrestrial standard value:

$$\mu^{142}\text{Nd} = [(^{142}\text{Nd}/^{144}\text{Nd})_{\text{sample}} / (^{142}\text{Nd}/^{144}\text{Nd})_{\text{standard}} - 1] * 1,000,000$$

A positive $\mu^{142}\text{Nd}$ value indicates an origin from a high Sm/Nd (depleted) reservoir, while a negative value signifies an origin from a low Sm/Nd (enriched) reservoir.



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Experimental Protocols for High-Precision ^{142}Nd Analysis

Achieving the high precision required to resolve subtle ^{142}Nd anomalies (typically at the level of a few parts per million) necessitates meticulous and rigorous analytical procedures.[5][6] The primary instruments used are Thermal Ionization Mass Spectrometers (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometers (MC-ICP-MS).[7][8] While both are capable of high precision, TIMS is often favored for its stability and lower instrumental mass bias for Nd isotopes.[9][10]

A typical workflow involves sample digestion, multi-stage column chromatography to isolate Nd, and finally, mass spectrometric analysis.

Sample Digestion

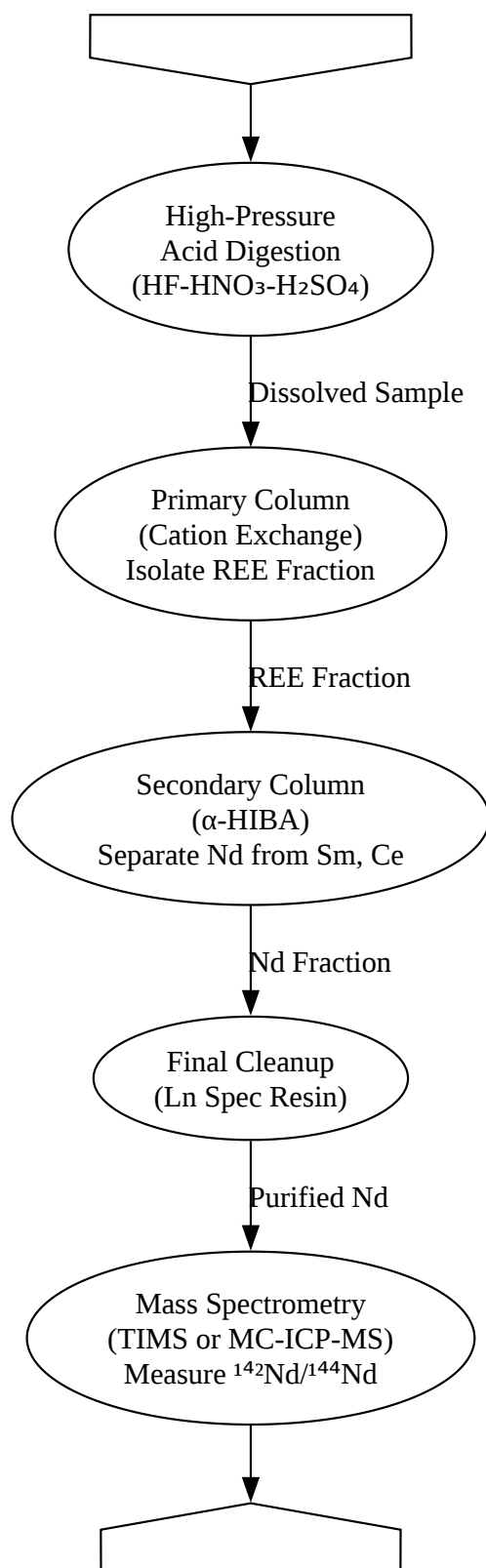
- **Decontamination:** Rock chips or powders are first leached with dilute acids (e.g., HCl, HNO_3) to remove surface contamination.
- **Dissolution:** Approximately 100-500 mg of powdered sample is dissolved in a mixture of concentrated hydrofluoric (HF) and nitric (HNO_3) acids, often with sulfuric acid (H_2SO_4) to aid in the breakdown of refractory minerals like zircon or silicon carbide.[11][12]
- **High-Pressure Digestion:** To ensure complete dissolution of all mineral phases, especially in meteorites which may contain acid-resistant presolar grains, samples are often heated in sealed Teflon vessels within a high-pressure digestion system (e.g., DAB-2) at temperatures up to 240°C for 12 hours or more.[11]

Chemical Separation of Neodymium

The goal of the chemical separation is to isolate Nd from the bulk sample matrix and, crucially, from elements that cause isobaric interferences on Nd isotopes, particularly Cerium (^{142}Ce on ^{142}Nd) and Samarium (^{144}Sm on ^{144}Nd , ^{148}Sm on ^{148}Nd , and ^{150}Sm on ^{150}Nd).[9] This is typically a multi-step process using ion-exchange chromatography.[5][13]

- **Primary Column (Cation Exchange):** The dissolved sample is loaded onto a large cation exchange column (e.g., AG50W-X8 resin). Major elements are eluted with dilute HCl, and the Rare Earth Element (REE) fraction, which contains Sm and Nd, is collected using a stronger molarity HCl.

- Secondary Column (REE Separation): The collected REE fraction is then passed through a column using a reagent that can separate individual REEs. A widely used method employs α -hydroxyisobutyric acid (α -HIBA) as the eluent on a cation exchange resin.[5][14] The pH and concentration of the α -HIBA are carefully controlled to achieve fine separation between adjacent REEs, allowing for the collection of a pure Nd fraction, free from Sm and Ce.[5]
- Final Cleanup: Additional cleanup steps using resins like Ln Spec may be employed to ensure the final Nd cut is sufficiently pure for high-precision analysis.[13] The separation efficiency is monitored to ensure Sm/Nd and Ce/Nd ratios in the final solution are extremely low (e.g., $<1 \times 10^{-9}$ and $<2 \times 10^{-4}$, respectively).[11]



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Mass Spectrometry

- **Sample Loading (TIMS):** For TIMS analysis, the purified Nd solution (around 1 μg of Nd) is loaded onto a metal filament (e.g., Rhenium) assembly.[\[15\]](#)
- **Analysis:** The filament is heated in the mass spectrometer's vacuum chamber, causing the Nd to ionize. The ion beam is accelerated and passed through a magnetic field, which separates the isotopes by mass.
- **Data Acquisition:** The separated isotope beams are measured simultaneously in multiple Faraday cup detectors. Ratios are calculated relative to a stable, non-radiogenic isotope, typically ^{144}Nd . Raw ratios are corrected for instrumental mass fractionation using a stable isotope pair (e.g., $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$).[\[5\]](#)
- **Precision:** Modern TIMS instruments can achieve an external reproducibility on $^{142}\text{Nd}/^{144}\text{Nd}$ measurements of ± 2 to 5 ppm, which is essential for resolving the small anomalies present in geological samples.[\[1\]](#)[\[16\]](#)

Quantitative Data Summary

The $^{142}\text{Nd}/^{144}\text{Nd}$ ratio, expressed as $\mu^{142}\text{Nd}$, varies across different planetary bodies and their constituent reservoirs. These data provide fundamental constraints on the timing and nature of their differentiation.

Material / Reservoir	Planetary Body	Typical $\mu^{142}\text{Nd}$ Value (relative to Terrestrial Standard)	Inferred Sm/Nd History	Key References
Chondritic Meteorites	Bulk Solar System Proxy	-20 to -10 ppm	Chondritic Uniform Reservoir (CHUR) baseline	[17] , [18] , [11] , [19]
Modern Terrestrial Mantle	Earth	0 ppm (by definition)	Depleted (super-chondritic Sm/Nd) relative to CHUR	[17] , [1]
Early Archean Rocks (Isua)	Earth	+8 to +15 ppm	Derived from a highly depleted Hadean mantle reservoir	[1] , [20] , [2] , [16]
Martian Meteorites (Nakhlites)	Mars	~+60 ppm (relative to terrestrial)	Early, highly depleted mantle source	[21]
Martian Meteorites (Shergottites)	Mars	Variable, defines a planetary isochron	Mantle differentiation ~40 Myr after Solar System formation	[22]
Lunar Samples	Moon	Generally super-chondritic (~0 ppm relative to Earth)	Moon formed from an already-differentiated (depleted) Earth	[17]

Note: There is an ongoing debate about whether the ~20 ppm offset between Earth and chondrites is purely due to early differentiation or if it reflects a nucleosynthetic heterogeneity in the solar nebula.[\[18\]](#)[\[23\]](#) However, the variations within terrestrial and Martian suites are widely accepted as evidence of early planetary differentiation.

Applications in Planetary Science

Early Differentiation of Earth

The most significant evidence for Earth's early differentiation comes from ancient rocks, particularly those from the Isua Supracrustal Belt in Greenland (~3.8 Ga). These rocks exhibit consistently positive $\mu^{142}\text{Nd}$ values of up to +15 ppm.[16][20] This demonstrates that they were derived from a mantle reservoir that had been depleted in incompatible elements (i.e., had a high Sm/Nd ratio) well before 3.8 Ga.[24] This differentiation event is constrained to have occurred within the first 30-75 million years of Earth's history, likely associated with a global magma ocean.[17][24] The complementary enriched reservoir, which should have a negative $\mu^{142}\text{Nd}$ signature, has not been definitively sampled and may reside deep in the mantle.[17][19]

Accretion and Differentiation of Mars

Martian meteorites show a range of ^{142}Nd anomalies, providing insights into the red planet's formation.[21][25] Nakhlite meteorites, for example, show a significant ^{142}Nd excess, indicating they came from a mantle source that was depleted very early.[21] Data from shergottites define a planetary isochron suggesting that the main differentiation of the Martian mantle occurred rapidly, within tens of millions of years of Solar System formation.[22][26] The overall super-chondritic ^{142}Nd signature of Mars, Earth, and the Moon suggests these bodies may have accreted from material in the inner Solar System that had a slightly higher Sm/Nd ratio than the chondrites that formed further out.[22]

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